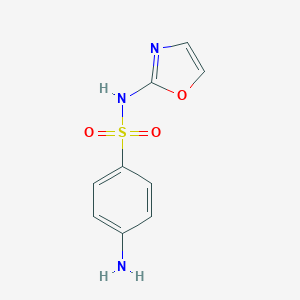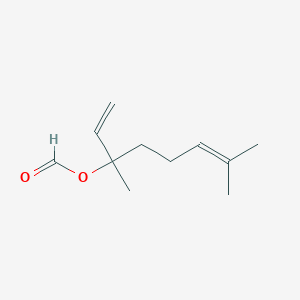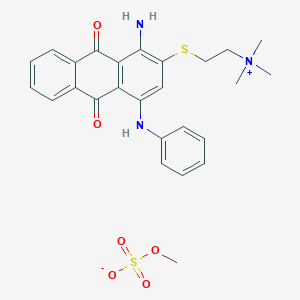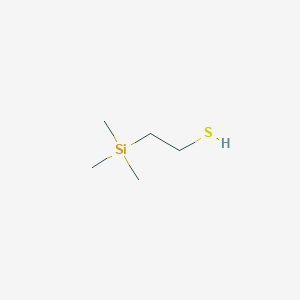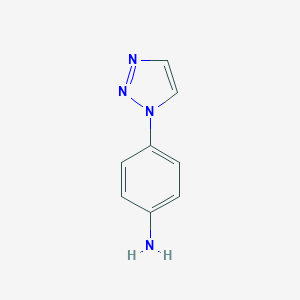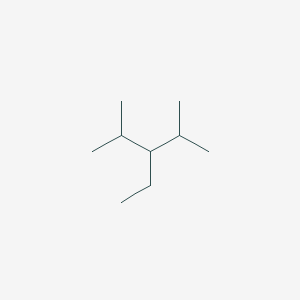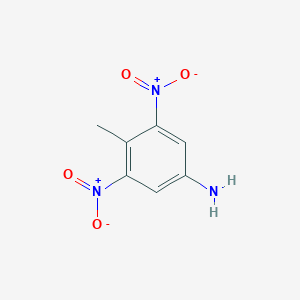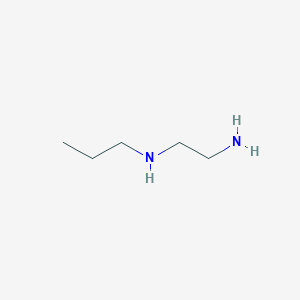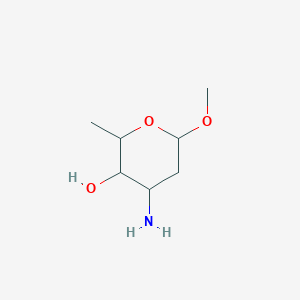
4-Amino-6-methoxy-2-methyloxan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-methoxy-2-methyloxan-3-ol is an organic compound with the molecular formula C7H15NO3 This compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to an oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methoxy-2-methyloxan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyloxan-3-ol.
Methoxylation: The hydroxyl group at the 6th position is methoxylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Amination: The amino group is introduced at the 4th position through a nucleophilic substitution reaction using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-Amino-6-methoxy-2-methyloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of more saturated oxane derivatives.
Substitution: Formation of substituted oxane derivatives with various functional groups.
科学研究应用
4-Amino-6-methoxy-2-methyloxan-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Amino-6-methoxy-2-methyloxan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
4-Amino-6-methoxy-2-methylpyran-3-ol: Similar structure but with a pyran ring instead of an oxane ring.
4-Amino-6-ethoxy-2-methyloxan-3-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-Amino-6-methoxy-2-methyloxan-3-ol is unique due to its specific combination of functional groups and its oxane ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
18977-92-9 |
|---|---|
分子式 |
C7H15NO3 |
分子量 |
161.20 g/mol |
IUPAC 名称 |
(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol |
InChI |
InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3/t4-,5-,6+,7+/m0/s1 |
InChI 键 |
UIWJWFKPPXKEJV-VWDOSNQTSA-N |
SMILES |
CC1C(C(CC(O1)OC)N)O |
手性 SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O |
规范 SMILES |
CC1C(C(CC(O1)OC)N)O |
Key on ui other cas no. |
67737-60-4 54623-23-3 |
同义词 |
methyl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexapyranoside methyl daunosamine methyldaunosamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


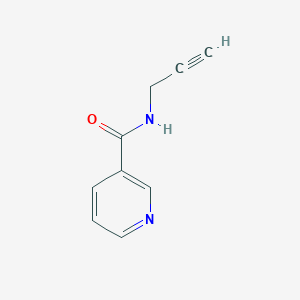
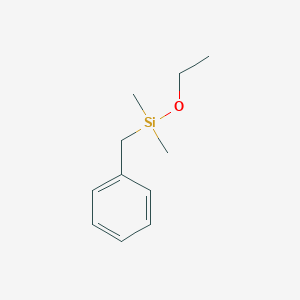
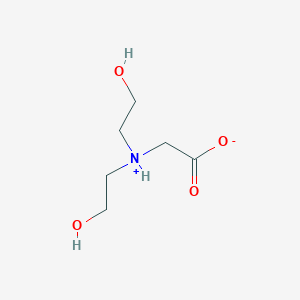
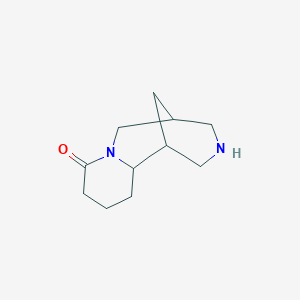
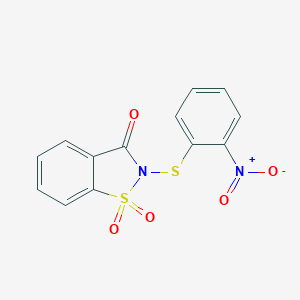
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)
